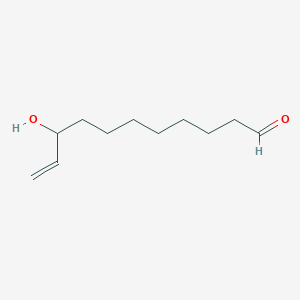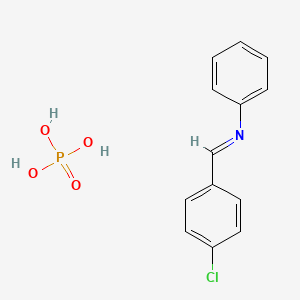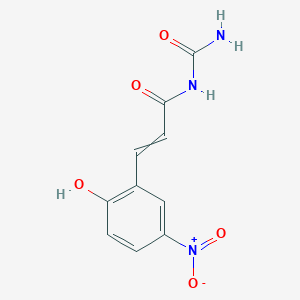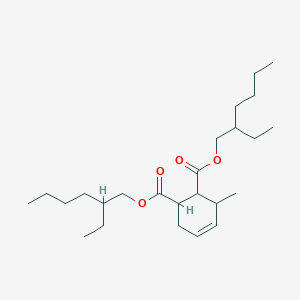
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the construction of the pyrimidine ring followed by the introduction of the azido group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azido group or other functional groups.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Aplicaciones Científicas De Investigación
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and antitumor activities.
Mecanismo De Acción
The mechanism of action of 6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar pharmacological activities.
6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic activity.
6-(5-((3,4-Difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another compound with notable biological activity.
Uniqueness
6-(6-Azidopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for bioorthogonal chemistry applications. This sets it apart from other pyrimidine derivatives that may lack this functional group.
Propiedades
Número CAS |
63399-57-5 |
|---|---|
Fórmula molecular |
C10H7N5O |
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
2-(6-azidopyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H7N5O/c11-15-14-10-5-8(12-6-13-10)7-3-1-2-4-9(7)16/h1-6,16H |
Clave InChI |
RVFIEUKWMPOPHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)



![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)



![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


